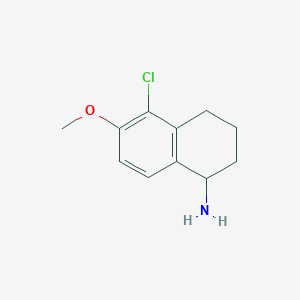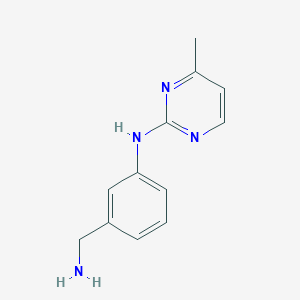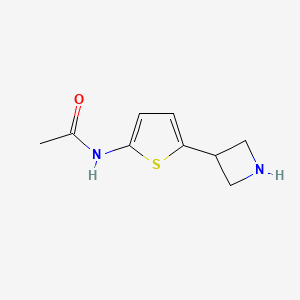
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring substituted with an azetidine moiety and an acetamide group. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide typically involves the reaction of 2-thiophenyl acetic acid with azetidine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidine amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties .
Wirkmechanismus
The mechanism of action of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dinitrothiophen-2-yl)acetamide
- N-(thiophen-2-yl)nicotinamide derivatives
- 5-thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives
Uniqueness
N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is unique due to the presence of both the azetidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
N-[5-(azetidin-3-yl)thiophen-2-yl]acetamide |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-3-2-8(13-9)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
AVSMOHYDIFNXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(S1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)


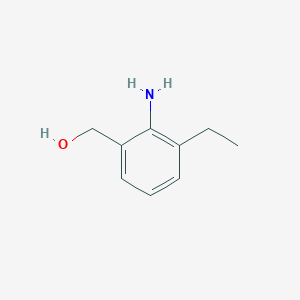
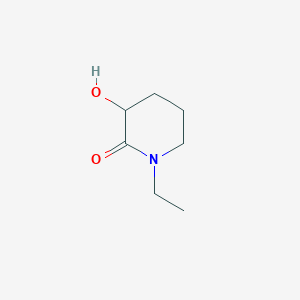

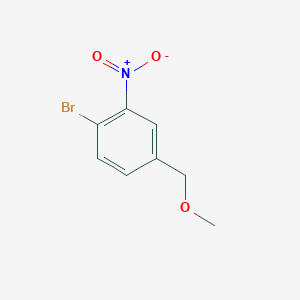
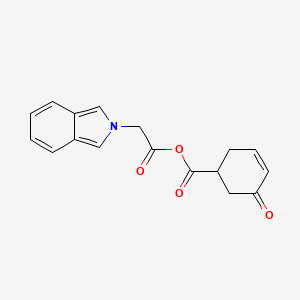
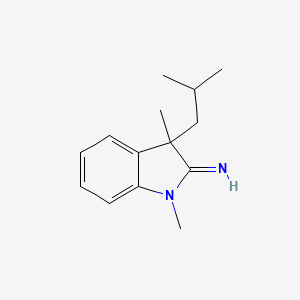
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
